N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide
Overview
Description
N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide: is an organic compound that belongs to the class of naphthalene carboxamides. This compound is characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with a 3,5-dimethoxyphenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 3,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide has been studied for its potential antimicrobial properties. It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Additionally, it is being explored for its potential use in drug design and development, particularly as a scaffold for creating new therapeutic agents.
Mechanism of Action
The exact mechanism of action of N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit key enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .
Comparison with Similar Compounds
- N-(3,5-bis(trifluoromethyl)phenyl)naphthalene-2-carboxamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)naphthalene-2-carboxamide
- N-(4-bromo-3-(trifluoromethyl)phenyl)naphthalene-2-carboxamide
Comparison: N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. In contrast, the trifluoromethyl-substituted analogs exhibit different physicochemical properties and biological activities, such as enhanced lipophilicity and increased antimicrobial potency .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-10-16(11-18(12-17)23-2)20-19(21)15-8-7-13-5-3-4-6-14(13)9-15/h3-12H,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPBLCXSGKDCOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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